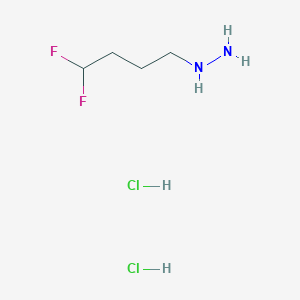

4,4-Difluorobutylhydrazine;dihydrochloride

Description

4,4-Difluorobutylhydrazine dihydrochloride is an aliphatic hydrazine derivative characterized by a butyl chain substituted with two fluorine atoms at the 4,4-positions and a hydrazine (-NH-NH2) functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for applications in pharmaceutical synthesis and organic chemistry. Unlike aromatic hydrazines (e.g., phenylhydrazine derivatives), its aliphatic backbone and fluorine substitution pattern confer distinct reactivity and physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation .

Properties

IUPAC Name |

4,4-difluorobutylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F2N2.2ClH/c5-4(6)2-1-3-8-7;;/h4,8H,1-3,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSVNOSMAFCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorobutylhydrazine;dihydrochloride typically involves the reaction of 4,4-difluorobutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4-Difluorobutylamine+Hydrazine Hydrate+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutylhydrazine;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of difluorobutyl oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted butylhydrazine compounds.

Scientific Research Applications

4,4-Difluorobutylhydrazine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-viral drugs.

Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluorobutylhydrazine;dihydrochloride involves its interaction with specific molecular targets, leading to the inhibition or activation of certain biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, thereby altering their activity. This interaction is crucial in its application as a pharmaceutical intermediate, where it can modulate the activity of target proteins involved in disease pathways.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Hydrazines

- 4,4-Difluorobutylhydrazine Dihydrochloride : Features an aliphatic butyl chain with geminal difluoro substitution and a dihydrochloride salt. This structure favors nucleophilic reactions and stability in aqueous environments .

- 2,4-Difluorophenylhydrazine Hydrochloride (C₆H₆F₂N₂·HCl): An aromatic hydrazine with fluorine at the 2,4-positions of a phenyl ring. The aromatic system enables conjugation and electrophilic substitution reactions, commonly used in dye synthesis .

- 4-Methoxyphenylhydrazine Hydrochloride (C₇H₁₀ClN₂O): Contains a methoxy group on the phenyl ring, enhancing electron density and altering reactivity compared to fluorinated analogs .

Dihydrochloride vs. Hydrochloride Salts

- Dihydrochloride Salts (e.g., 4,4-Difluorobutylhydrazine dihydrochloride): Contain two HCl molecules per hydrazine unit, improving aqueous solubility and crystallinity. This is critical for pharmaceutical formulations, as seen in daclatasvir dihydrochloride .

- Monohydrochloride Salts (e.g., 2,4-Difluorophenylhydrazine hydrochloride): Offer moderate solubility and are often used in small-molecule synthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Backbone Type | Salt Form | Solubility (Water) |

|---|---|---|---|---|---|---|

| 4,4-Difluorobutylhydrazine dihydrochloride | C₄H₁₀F₂N₂·2HCl | 207.06 | 4,4-difluoro | Aliphatic | Dihydrochloride | High |

| 2,4-Difluorophenylhydrazine hydrochloride | C₆H₆F₂N₂·HCl | 180.58 | 2,4-difluoro | Aromatic | Hydrochloride | Moderate |

| 4,4-Difluorocyclohexanamine hydrochloride | C₆H₁₁F₂N·HCl | 191.62 | 4,4-difluoro | Cyclic amine | Hydrochloride | Moderate |

| Benzidine dihydrochloride | C₁₂H₁₄Cl₂N₂ | 257.16 | None | Biphenyl | Dihydrochloride | High |

Key Observations :

- The aliphatic backbone of 4,4-difluorobutylhydrazine dihydrochloride contributes to higher lipophilicity compared to aromatic analogs, influencing its pharmacokinetic profile .

- Dihydrochloride salts generally exhibit superior solubility over monohydrochloride derivatives, as demonstrated by benzidine dihydrochloride .

Biological Activity

4,4-Difluorobutylhydrazine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and notable case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 195.02 g/mol

- Structure : The compound consists of a hydrazine backbone with two fluorine atoms attached to the butyl group, enhancing its reactivity and potential biological interactions.

The biological activity of 4,4-Difluorobutylhydrazine dihydrochloride can be attributed to its ability to interact with various biological targets:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines. Its mechanism may involve the induction of apoptosis through DNA alkylation or interference with cell cycle progression.

- Neuroprotective Effects : Research suggests that 4,4-Difluorobutylhydrazine may possess neuroprotective qualities, potentially through the modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

- Antimicrobial Activity : There is emerging evidence that this compound may demonstrate antimicrobial properties against specific bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces neuroinflammation | |

| Antimicrobial | Inhibits growth of certain bacteria |

Case Studies

Several case studies have explored the effects of 4,4-Difluorobutylhydrazine dihydrochloride in different biological contexts:

- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with 4,4-Difluorobutylhydrazine led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study noted a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

- Case Study 2 : In an animal model of neurodegeneration, administration of 4,4-Difluorobutylhydrazine was associated with improved cognitive function and reduced markers of oxidative stress. This highlights its potential role in treating conditions such as Alzheimer's disease.

- Case Study 3 : An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential application in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.